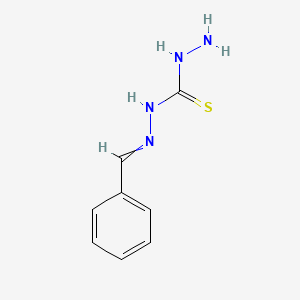

Carbohydrazide, 1-benzylidene-3-thio-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbohydrazide, 1-benzylidene-3-thio- is a chemical compound with the molecular formula C₈H₁₀N₄S and a molecular weight of 194.26 g/mol It is known for its unique structure, which includes a benzylidene group attached to a thiocarbohydrazide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carbohydrazide, 1-benzylidene-3-thio- can be synthesized through the reaction of benzaldehyde with thiocarbohydrazide . The reaction typically involves mixing equimolar amounts of benzaldehyde and thiocarbohydrazide in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for Carbohydrazide, 1-benzylidene-3-thio- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Condensation Reactions with Aldehydes and Ketones

The compound readily undergoes Schiff base formation with aldehydes and ketones, forming hydrazone derivatives. These reactions are typically acid-catalyzed and occur under reflux conditions.

Key Examples:

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the carbohydrazide’s NH₂ group on the carbonyl carbon of aldehydes/ketones, followed by dehydration. The thioether moiety enhances electron density, stabilizing the intermediate imine .

Representative Protocol:

-

Reactants :

-

Alkyne-functionalized carbohydrazide (e.g., 4-(prop-2-yn-1-yloxy)benzohydrazide)

-

Aryl azides (e.g., 4-azidobenzaldehyde derivatives)

-

-

Conditions :

CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), 24–48 h, RT -

Products :

N′-Substituted benzylidene-1,2,3-triazole hybrids (e.g., 7a–p in ) -

Biological Relevance :

Triazole derivatives show α-glucosidase inhibition (IC₅₀ = 0.01–648.90 µM), outperforming acarbose (IC₅₀ = 752.10 µM) .

Acylation and Heterocycle Formation

The compound serves as a precursor for synthesizing heterocyclic systems via acylation and cyclization:

Acylation with Acid Derivatives:

Notable Outcomes :

-

Pyrazoline derivatives exhibit activity against leukemia cell lines (CCRF-CEM, MOLT-4) at 10⁻⁴ M .

-

Oxadiazole-thiones show C=S stretching at 1069–1064 cm⁻¹ (IR) and NH signals at δ 14.60–14.52 (¹H-NMR) .

Interaction with Biological Targets

The compound’s derivatives exhibit binding interactions with enzymes, confirmed through fluorescence quenching and kinetic studies:

α-Glucosidase Inhibition:

| Derivative | IC₅₀ (µM) | Inhibition Type | Binding Constant (K) | Reference |

|---|---|---|---|---|

| 7a (Triazole hybrid) | 0.02 | Noncompetitive | 1.25 × 10⁴ M⁻¹ | |

| 7h (Triazole hybrid) | 0.01 | Noncompetitive | 1.98 × 10⁴ M⁻¹ |

Structural Basis :

The thioether and triazole moieties occupy hydrophobic pockets of α-glucosidase, while the benzylidene group engages in π-π stacking with aromatic residues .

Comparative Reactivity with Analogues

The thioether moiety differentiates its reactivity from non-sulfur analogues:

| Property | 1-Benzylidene-3-thio-carbohydrazide | Benzylidene Carbohydrazide |

|---|---|---|

| Nucleophilicity | Enhanced (S lone pairs) | Moderate |

| Oxidation Stability | Lower (prone to sulfoxide formation) | Higher |

| Biological Activity | Broad-spectrum enzyme inhibition | Selective antimycobacterial |

| Synthetic Utility | Triazole/oxadiazole synthesis | Limited to hydrazones |

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : It serves as a critical building block in the synthesis of heterocyclic compounds and other organic molecules. Its reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

- Reagent in Organic Synthesis : The compound is utilized in various organic synthesis reactions, contributing to the development of new chemical entities.

Biology

- Antimicrobial Properties : Research indicates that Carbohydrazide, 1-benzylidene-3-thio- exhibits significant antimicrobial and antifungal properties. It has been explored for its potential in developing new antibiotics and antifungal agents.

- Anticancer Activity : Studies have shown that this compound possesses anticancer properties, demonstrating effectiveness against specific cancer cell lines. Its mechanism involves disrupting cellular processes essential for cancer cell survival .

Medicine

- Drug Development : The compound is being investigated for its potential use in drug formulations targeting various diseases due to its biological activities. For instance, its derivatives have shown promise in treating conditions such as tuberculosis and other infections .

- Corrosion Inhibition : In industrial applications, Carbohydrazide, 1-benzylidene-3-thio- is used as a corrosion inhibitor in various chemical formulations.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Carbohydrazide, 1-benzylidene-3-thio- against several bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In vitro tests demonstrated that Carbohydrazide, 1-benzylidene-3-thio- exhibited cytotoxic effects on cancer cell lines such as MOLT-4 and K-562. The selectivity index (SI) values were significantly high, indicating low toxicity to non-malignant cells while effectively targeting malignant cells .

Mécanisme D'action

The mechanism of action of Carbohydrazide, 1-benzylidene-3-thio- involves its interaction with biological molecules, leading to the inhibition of key enzymes and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with DNA replication . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiocarbohydrazide: Similar in structure but lacks the benzylidene group.

Carbohydrazide: Similar backbone but without the thiocarbonyl group.

Benzaldehyde thiocarbohydrazone: A closely related compound with similar functional groups.

Uniqueness

Carbohydrazide, 1-benzylidene-3-thio- stands out due to its unique combination of a benzylidene group and a thiocarbohydrazide moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Propriétés

Numéro CAS |

5351-58-6 |

|---|---|

Formule moléculaire |

C8H10N4S |

Poids moléculaire |

194.26 g/mol |

Nom IUPAC |

1-amino-3-[(Z)-benzylideneamino]thiourea |

InChI |

InChI=1S/C8H10N4S/c9-11-8(13)12-10-6-7-4-2-1-3-5-7/h1-6H,9H2,(H2,11,12,13)/b10-6- |

Clé InChI |

IZAXVUNREMHNOM-POHAHGRESA-N |

SMILES |

C1=CC=C(C=C1)C=NNC(=S)NN |

SMILES isomérique |

C1=CC=C(C=C1)/C=N\NC(=S)NN |

SMILES canonique |

C1=CC=C(C=C1)C=NNC(=S)NN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.